molecular formula C21H21N3O3 B2934495 N-(2,6-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1004392-52-2

N-(2,6-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2934495
CAS No.: 1004392-52-2
M. Wt: 363.417
InChI Key: KKXXCCURAVIVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a dihydropyridazine core substituted with methoxy, methylphenyl, and carboxamide groups.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-13-8-10-16(11-9-13)24-18(25)12-17(27-4)20(23-24)21(26)22-19-14(2)6-5-7-15(19)3/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXXCCURAVIVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=CC=C3C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones or ketoesters under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to a more simplified form.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other pyridazine-based molecules, such as 1-(2-Benzothiazolyl)-3-(4-nitrophenyl)triazene (BTNPT) . Below is a comparative analysis:

Property N-(2,6-Dimethylphenyl)-4-Methoxy-1-(4-Methylphenyl)-6-Oxo-1,6-Dihydropyridazine-3-Carboxamide BTNPT
Core Structure Dihydropyridazine Triazene
Key Substituents Methoxy, methylphenyl, carboxamide Benzothiazole, nitrobenzene
Application Not explicitly stated (likely ligand or bioactive agent) Colorimetric detection of Cd(II)
Spectroscopic Behavior Not reported λmax at 435 nm (positive absorption) and 530 nm (negative absorption)
Metal Interaction Unreported Forms 1:2 complex with Cd(II) in basic conditions

Key Differences

Core Reactivity : The dihydropyridazine core of the target compound may favor redox or hydrogen-bonding interactions, while BTNPT’s triazene group enables selective metal coordination .

Applications : BTNPT is validated for environmental monitoring (e.g., water and hair cadmium detection), whereas the target compound’s applications remain speculative without further data.

Research Findings and Data Gaps

  • BTNPT : Demonstrates high sensitivity for Cd(II) (ε = 2.52 × 10<sup>5</sup> L·mol<sup>−1</sup>·cm<sup>−1</sup>) with a linear range of 0–10 μg/25 mL .
  • Target Compound: No experimental data on bioactivity, solubility, or spectroscopic properties are available in the provided evidence. Further studies are required to elucidate its pharmacological or chemical utility.

Biological Activity

N-(2,6-dimethylphenyl)-4-methoxy-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyridazine derivatives, characterized by a unique combination of functional groups including methoxy and carbonyl moieties. Its chemical structure is represented as follows:

N 2 6 dimethylphenyl 4 methoxy 1 4 methylphenyl 6 oxo 1 6 dihydropyridazine 3 carboxamide\text{N 2 6 dimethylphenyl 4 methoxy 1 4 methylphenyl 6 oxo 1 6 dihydropyridazine 3 carboxamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
  • Receptor Modulation : It can act as a modulator of certain receptors, influencing signaling pathways that regulate cellular responses.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. For instance, it has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
Mia PaCa-210.5Apoptosis induction
PANC-112.3Cell cycle arrest
HepG28.7Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against pancreatic and liver cancer cells, with detailed analysis revealing the activation of caspase pathways leading to apoptosis .
  • Inflammation Model : Another research article highlighted the compound's ability to downregulate TNF-alpha and IL-6 levels in LPS-stimulated macrophages, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy and carbonyl groups have been shown to influence potency and selectivity towards specific biological targets.

Modification Effect on Activity
Removal of methoxy groupDecreased anticancer activity
Addition of halogen atomsIncreased receptor binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.